

Bis(trimethoxysilyl)ethane (BTSE): A Technical Guide to Synthesis, Reaction Mechanism, and Application

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Compound of Interest

Compound Name: *1,2-Bis(trimethoxysilyl)ethane*

Cat. No.: *B097841*

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Introduction: Bis(trimethoxysilyl)ethane (BTSE), with the CAS number 16068-37-4, is an organosilicon compound recognized for its role as a versatile building block in materials science.^[1] Its molecular structure consists of two trimethoxysilyl groups [-Si(OC₂H₅)₃] connected by a flexible ethylene bridge [-CH₂-CH₂-].^[1] This unique difunctional nature makes BTSE a key precursor in the synthesis of organic-inorganic hybrid materials, particularly through the sol-gel process.^[2]

BTSE is widely used to create mesoporous organosilicas, materials characterized by a high surface area and ordered pore structures.^{[3][4]} The ethylene bridge integrated into the silica network imparts greater flexibility and hydrophobicity compared to purely inorganic silica. These properties are advantageous in applications such as protective coatings, specialty adsorbents, low-dielectric-constant materials, and as stationary phases in chromatography.^[2] For professionals in drug development, BTSE-derived materials offer potential as robust carriers for controlled release applications, leveraging their tunable porosity and stable framework. This guide provides an in-depth overview of the synthesis, core reaction mechanisms, and experimental applications of BTSE.

Physicochemical and Safety Data

A clear understanding of the physical properties and safety information for BTSE is critical for its proper handling and application in a research environment.

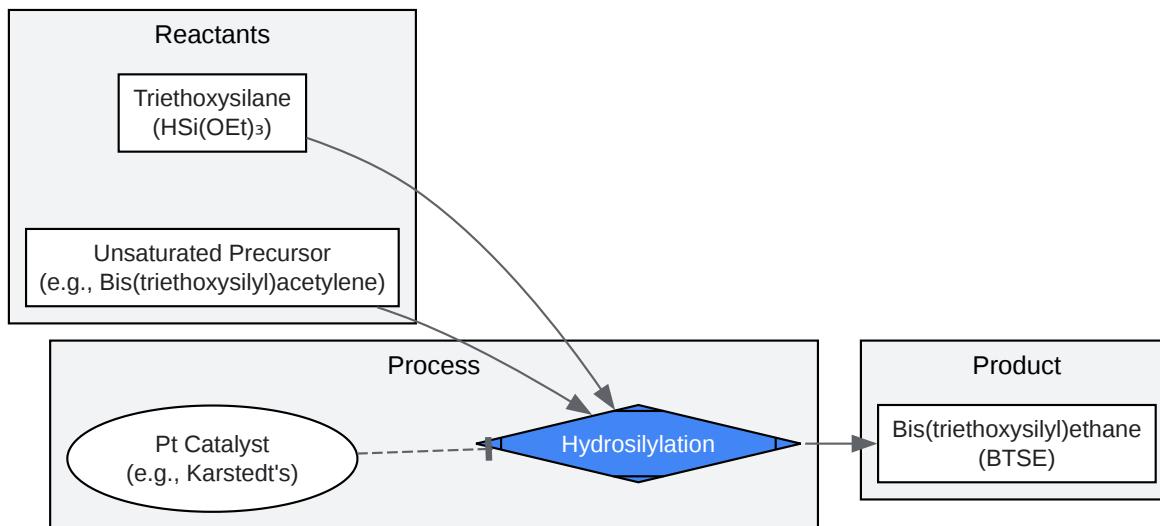
Property	Value	Reference
CAS Number	16068-37-4	[5]
Molecular Formula	C ₁₄ H ₃₄ O ₆ Si ₂	[4]
Molecular Weight	354.59 g/mol	[5]
Appearance	Colorless transparent liquid	[4]
Density	0.958 g/mL at 25 °C	[5]
Boiling Point	119 °C	[5]
Refractive Index (n ₂₀ /D)	1.411	[5]
Solubility	Soluble in alcohol, aliphatic, and aromatic hydrocarbons. Reacts with water.	[6]
Flash Point	113 °C (235.4 °F) - closed cup	[5]

Hazard Summary: BTSE is classified as toxic if swallowed and harmful in contact with skin.[\[5\]](#) It is irritating to the eyes, respiratory system, and skin.[\[6\]](#) Appropriate personal protective equipment (PPE), including gloves and eye shields, should be worn during handling.[\[5\]](#)

Synthesis of Bis(triethoxysilyl)ethane

While detailed industrial synthesis protocols are proprietary, the formation of BTSE can be achieved through established organosilane chemistry routes. One of the most common and atom-economical methods is the transition-metal-catalyzed hydrosilylation of an unsaturated precursor. This process involves the addition of a silicon-hydride bond across a double or triple bond.

A representative synthesis pathway is the platinum-catalyzed hydrosilylation of 1,2-bis(triethoxysilyl)ethylene with a suitable hydrogen source or the double hydrosilylation of an acetylene precursor with triethoxysilane. The diagram below illustrates a generalized hydrosilylation approach for BTSE synthesis.



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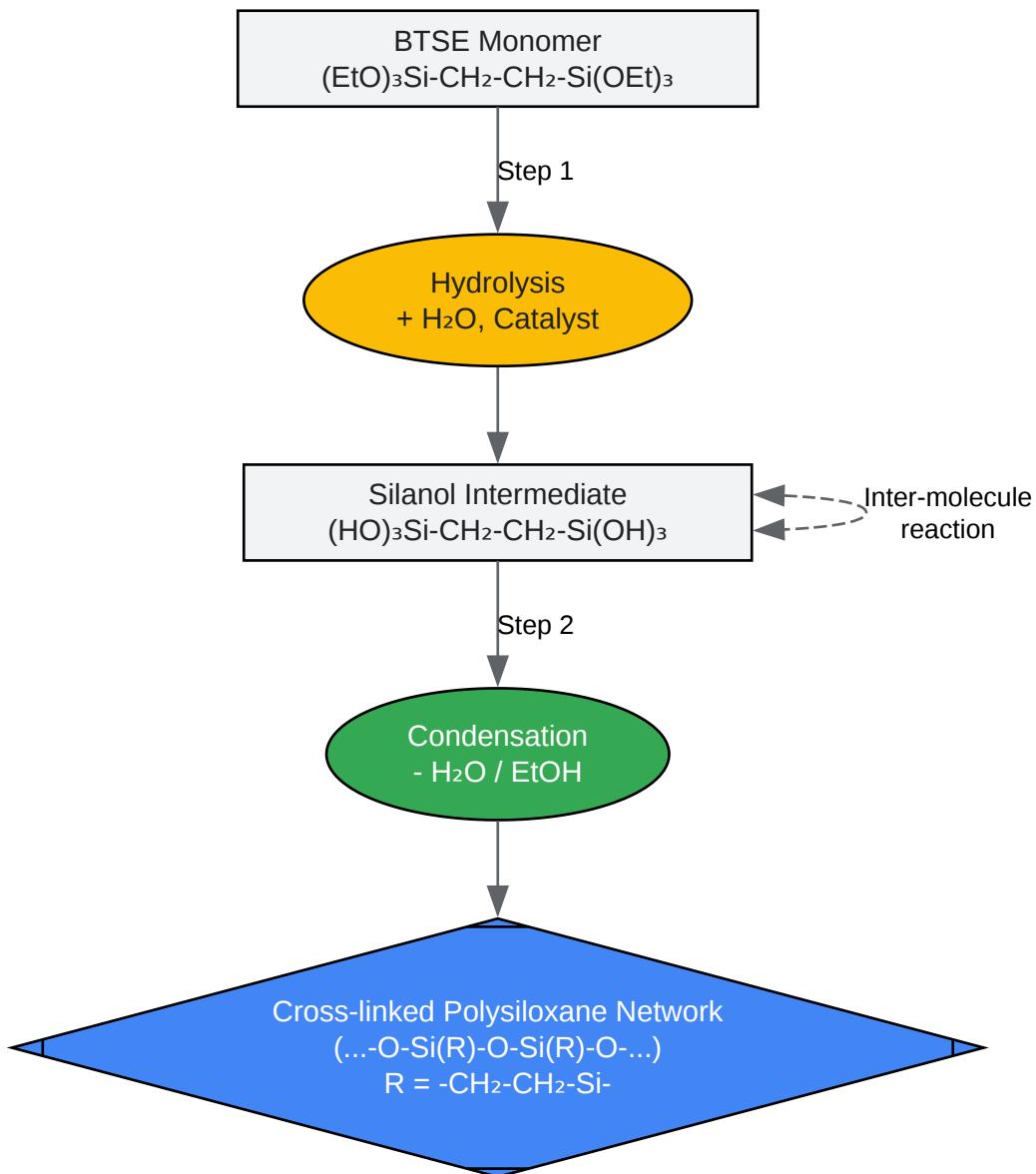
A representative pathway for BTSE synthesis via hydrosilylation.

Core Reaction Mechanism: The Sol-Gel Process

The primary utility of BTSE stems from its ability to undergo hydrolysis and condensation reactions, the cornerstone of the sol-gel process, to form a cross-linked organic-inorganic polymer network.^{[1][7]} This transformation occurs in two fundamental stages.^[8]

- **Hydrolysis:** In the presence of water and typically an acid or base catalyst, the ethoxy groups ($-\text{OC}_2\text{H}_5$) on the silicon atoms are replaced by hydroxyl groups ($-\text{OH}$), forming reactive silanol intermediates and releasing ethanol as a byproduct.^{[9][10]} The rate of this reaction is highly dependent on factors like pH, temperature, and the water-to-alkoxide ratio.^[9]
- **Condensation:** The newly formed silanol groups are unstable and readily react with other silanol groups (water condensation) or with remaining ethoxy groups (alcohol condensation).^[8] This process forms stable siloxane bridges (Si-O-Si) and releases water or ethanol, respectively. As condensation proceeds, a three-dimensional network of interconnected silica oligomers grows, eventually leading to the formation of a gel.^[10]

The ethylene bridge in BTSE is stable under these conditions and becomes an integral part of the final polysiloxane network structure.



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The two-stage hydrolysis and condensation mechanism of BTSE in the sol-gel process.

Data Presentation: Properties of BTSE-Derived Materials

The sol-gel synthesis using BTSE as a precursor, often in combination with a surfactant template, yields mesoporous organosilica materials with well-defined structural properties. The

table below summarizes typical characterization data for such a material.

Parameter	Typical Value Range	Description
Surface Area (BET)	600 - 1200 m ² /g	A measure of the total surface area available for molecular adsorption.
Pore Volume	0.3 - 1.0 cm ³ /g	The total volume of the pores within the material.
Average Pore Size	2 - 10 nm	The average diameter of the pores, crucial for molecular sieving applications.

(Note: These values are representative and can be tuned by adjusting synthesis parameters such as template choice, catalyst concentration, and thermal processing conditions.)

Experimental Protocol: Synthesis of Mesoporous Organosilica

This protocol details a typical laboratory procedure for synthesizing an ethyl-bridged mesoporous organosilica using BTSE as the precursor and a triblock copolymer (Pluronic P123) as a structure-directing agent.[\[2\]](#)

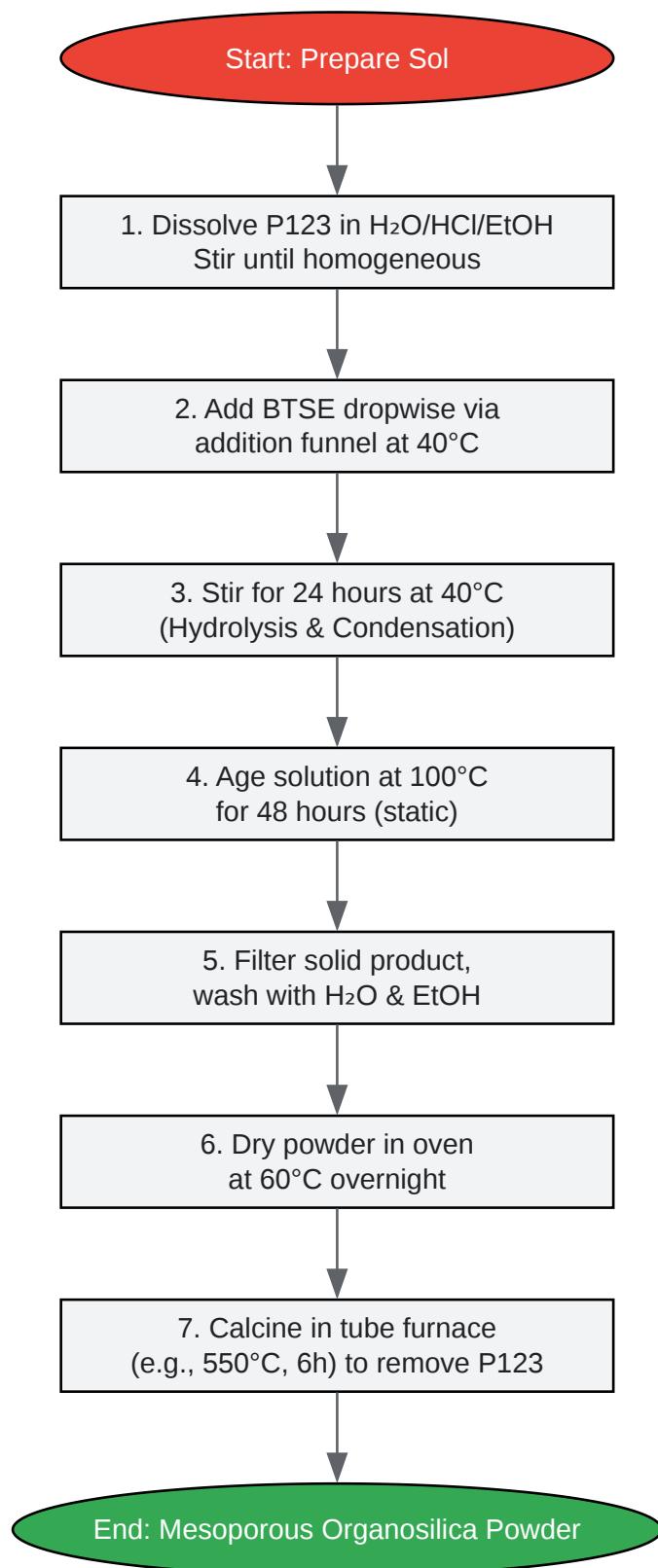
Materials and Reagents:

- Bis(triethoxysilyl)ethane (BTSE, 96%)[\[5\]](#)
- Pluronic P123 (triblock copolymer surfactant)
- Hydrochloric acid (HCl, concentrated, 37%)
- Ethanol (200 proof)
- Deionized water
- Nitrogen gas for inert atmosphere (optional)

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and heat plate
- Condenser
- Addition funnel
- Temperature controller
- Buchner funnel and filter paper
- Tube furnace for calcination

Procedure Workflow:

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Workflow for the synthesis of mesoporous organosilica from BTSE.

Detailed Steps:

- **Sol Preparation:** In the three-neck flask, dissolve 4.0 g of Pluronic P123 in a solution containing 120 g of deionized water and 20 g of concentrated HCl. Stir vigorously until the P123 has completely dissolved. Add 40 g of ethanol to the solution.
- **Precursor Addition:** Heat the solution to 40°C. Add 8.6 g of BTSE dropwise to the stirring solution over a period of 30 minutes using the addition funnel.
- **Hydrolysis and Condensation:** After the addition is complete, seal the flask and allow the mixture to stir at 40°C for 24 hours. A white precipitate will begin to form as the polysiloxane network grows.
- **Aging:** Transfer the sealed flask to an oven and age the mixture under static conditions at 100°C for 48 hours. This step strengthens the silica network.
- **Filtration and Washing:** Cool the mixture to room temperature. Collect the solid white product by vacuum filtration using a Buchner funnel. Wash the product thoroughly with deionized water, followed by ethanol, to remove any remaining reactants and catalyst.
- **Drying:** Dry the collected powder in a laboratory oven at 60°C overnight.
- **Template Removal (Calcination):** To create the final mesoporous structure, the P123 surfactant template must be removed. Place the dried powder in a crucible and transfer it to a tube furnace. Heat the sample under a slow air or nitrogen flow to 550°C (using a ramp rate of 1-2°C/min) and hold for 6 hours. Cool the furnace slowly back to room temperature. The resulting white powder is the final mesoporous ethyl-bridged organosilica.

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